molecular formula C13H14F3NO5 B1303765 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid CAS No. 220107-35-7

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid

Cat. No. B1303765
M. Wt: 321.25 g/mol
InChI Key: CGTVYIKYCQGZEO-UHFFFAOYSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid, commonly referred to as Btb-TFMA, is an important organic compound used in various scientific research applications. Btb-TFMA has been extensively studied in recent years due to its unique properties and potential applications in the laboratory.

Scientific Research Applications

Degradation Processes of Related Compounds

One study highlights the degradation processes of nitisinone, a compound with a trifluoromethoxy group similar to the one . This study employs LC-MS/MS to determine the stability and identify degradation products of nitisinone under various conditions, contributing to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).

Antioxidant and Microbiological Activity

Research into natural carboxylic acids, which share a functional group with the compound , reveals their biological activities. These compounds, including benzoic acid derivatives, exhibit a range of antioxidant, antimicrobial, and cytotoxic activities, providing insights into their potential research and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Regulatory Effects on Gut Functions

Benzoic acid, closely related to the chemical structure , is studied for its effects on gut functions, including digestion, absorption, and barrier functions. Its use in food and feeds and the potential improvements in gut health through appropriate levels highlight the significance of understanding the biological impacts of such compounds (Mao et al., 2019).

Pharmacokinetic Analysis

A study on benzoic acid provides a comprehensive physiologically-based pharmacokinetic analysis across different species, offering implications for dietary exposures and interspecies uncertainty. Such research aids in understanding the metabolic and dosimetric variations of similar compounds (Hoffman & Hanneman, 2017).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTVYIKYCQGZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid

Synthesis routes and methods

Procedure details

A solution of (4-trifluoromethoxy-phenyl)-carbamic acid tert-butyl ester (2.31 g, 8.33 mMol) in anhydrous THF (50 mL) at −78° C. was treated with a 1.4 M solution of sec-butyllithium in cyclohexane (13 mL, 18.33 mMol), at a rate which did not allow the internal temperature to exceed −60° C. The solution was stirred at −78° C. for 15 minutes, then allowed to warm to −40° C. and stirred for 2.5 hours. The reaction was treated with gaseous CO2, stirred 30 minutes while warming to −20° C., then quenched with saturated ammonium chloride. The mixture was warmed to room temperature, and extracted with ethyl acetate (3×50 mL). The combined organic phases were washed with water (50 mL), brine (50 mL), dried over sodium sulfate, and concentrated in-vacuo. The residue was triturated with hot heptane to yield 1.9 g of white powder as product. NMR (500 MHz, DMSO) δ 12.89 (s, 1H), 8.24 (d, 1 H, J=9 Hz), 7.84 (s, 1H), 7.21 (d, 1H, J=7 Hz), 1.51 (s, 9 Hz). Yield=72%.
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2.31 g
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13 mL
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50 mL
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Yield
72%

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